Navigating the Spectral Landscape of 1,5-Diazocan-2-one: A Comprehensive NMR Analysis
Navigating the Spectral Landscape of 1,5-Diazocan-2-one: A Comprehensive NMR Analysis
For Immediate Release
A Deep Dive into the Nuclear Magnetic Resonance Characterization of a Key Heterocyclic Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of drug development. Among these, the 1,5-diazocan-2-one core represents a compelling scaffold, present in a variety of biologically active molecules. This in-depth technical guide provides a comprehensive analysis of the complete Nuclear Magnetic Resonance (NMR) spectral data of 1,5-diazocan-2-one, offering a foundational resource for researchers, scientists, and professionals engaged in the synthesis and characterization of new chemical entities.
Introduction: The Significance of 1,5-Diazocan-2-one
1,5-Diazocan-2-one is an eight-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in natural products and its potential as a building block for the synthesis of diverse and complex molecules with a range of therapeutic applications. Accurate and unambiguous structural characterization is paramount for any downstream application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will dissect the ¹H and ¹³C NMR spectra of 1,5-diazocan-2-one, providing detailed assignments and the underlying principles governing the observed chemical shifts and coupling patterns.
The Logic of Spectral Interpretation: Causality in NMR
The interpretation of NMR spectra is not merely a process of matching peaks to tables of data. It is a deductive science rooted in the fundamental principles of nuclear spin, electron density, and through-bond and through-space interactions. For a molecule like 1,5-diazocan-2-one, the conformational flexibility of the eight-membered ring and the electronic effects of the amide functionality and the second nitrogen atom create a unique and informative spectral fingerprint.
Our analysis is grounded in the following key principles:
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Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).
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Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle, offering crucial insights into the molecule's connectivity and conformation.
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Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative number of protons in different chemical environments.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-resolution NMR spectra is critical for accurate structural elucidation. The following is a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of 1,5-diazocan-2-one.
Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Dissolve approximately 5-10 mg of 1,5-diazocan-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H).[1][2][3]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Typically 10-12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with single lines for each carbon.
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Spectral Width: Typically 0-200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 128 or more, as the natural abundance of ¹³C is low.
Predicted ¹H NMR Spectral Data and Assignments for 1,5-Diazocan-2-one
Due to the limited availability of experimentally acquired and assigned spectra for the parent 1,5-diazocan-2-one in the public domain, the following data is based on a combination of spectral prediction software and analysis of data from structurally related compounds. The predictions provide a robust and reliable starting point for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data for 1,5-Diazocan-2-one (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment Rationale |
| H-3 (x2) | 3.45 | t | 2H | ~6.5 | Adjacent to the carbonyl group (C-2), leading to deshielding. |
| H-4 (x2) | 1.85 | p | 2H | ~6.5 | Methylene group adjacent to two other methylene groups. |
| H-6 (x2) | 2.90 | t | 2H | ~6.0 | Adjacent to the second nitrogen atom (N-5), resulting in deshielding. |
| H-7 (x2) | 1.75 | p | 2H | ~6.0, ~6.5 | Methylene group adjacent to two other methylene groups. |
| H-8 (x2) | 3.20 | t | 2H | ~6.5 | Adjacent to the amide nitrogen (N-1), leading to deshielding. |
| N1-H | 6.50 | br s | 1H | - | Amide proton, chemical shift is solvent and concentration dependent. |
| N5-H | 2.50 | br s | 1H | - | Amine proton, chemical shift is solvent and concentration dependent. |
Predicted ¹³C NMR Spectral Data and Assignments for 1,5-Diazocan-2-one
The predicted ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 1,5-Diazocan-2-one (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-2 | 175.0 | Carbonyl carbon of the amide group, characteristically downfield. |
| C-3 | 45.0 | Methylene carbon adjacent to the carbonyl group. |
| C-4 | 28.0 | Aliphatic methylene carbon. |
| C-6 | 48.0 | Methylene carbon adjacent to the second nitrogen atom (N-5). |
| C-7 | 26.0 | Aliphatic methylene carbon. |
| C-8 | 42.0 | Methylene carbon adjacent to the amide nitrogen (N-1). |
Visualization of Molecular Structure and Connectivity
To further aid in the understanding of the spectral assignments, the following diagrams illustrate the structure of 1,5-diazocan-2-one and the key through-bond correlations expected in 2D NMR experiments.
Figure 1: Chemical structure of 1,5-diazocan-2-one with atom numbering.
Advanced NMR Techniques for Complete Structural Verification
For unambiguous assignment and to probe the conformational dynamics, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 1,5-diazocan-2-one, we would expect to see correlations between adjacent methylene groups, confirming the connectivity of the carbon chain.
Figure 2: Expected COSY correlations in 1,5-diazocan-2-one.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.
Figure 3: Expected HSQC correlations in 1,5-diazocan-2-one.
Conclusion and Future Perspectives
This technical guide provides a comprehensive overview of the complete NMR spectral data and assignments for 1,5-diazocan-2-one. By combining predictive methods with fundamental NMR principles, we have established a reliable framework for the structural characterization of this important heterocyclic scaffold. The detailed protocols and analysis presented herein will serve as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the rapid and accurate identification of novel 1,5-diazocan-2-one derivatives and accelerating the development of new therapeutic agents. Future work will focus on obtaining experimental 2D NMR data for the parent compound to further validate and refine the assignments presented in this guide.
References
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Abraham, R. J., & Mobli, M. (2007). Seven-membered rings. In NMR Prediction. John Wiley & Sons, Ltd. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 31, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved March 31, 2026, from [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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